molecular formula C10H9ClO B14467150 2-(Prop-2-en-1-yl)benzoyl chloride CAS No. 66657-85-0

2-(Prop-2-en-1-yl)benzoyl chloride

Katalognummer: B14467150
CAS-Nummer: 66657-85-0
Molekulargewicht: 180.63 g/mol
InChI-Schlüssel: LMSJDFHSSLCYAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Prop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)benzoyl chloride can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve the chlorination of the corresponding benzoyl compound using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). These methods are efficient and scalable, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

    Friedel-Crafts Acylation: Can be used to introduce the benzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Conducted under aqueous conditions, often with a mild acid or base to facilitate the reaction.

    Friedel-Crafts Acylation: Requires a Lewis acid catalyst like aluminum chloride (AlCl3) and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Wissenschaftliche Forschungsanwendungen

2-(Prop-2-en-1-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-en-1-yl)benzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoyl Chloride: Similar structure but lacks the prop-2-en-1-yl group.

    2-(Prop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-(Prop-2-en-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.

Uniqueness

2-(Prop-2-en-1-yl)benzoyl chloride is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yl groups. This combination imparts distinct reactivity and potential applications compared to its analogs. The prop-2-en-1-yl group can participate in additional reactions, such as polymerization, which is not possible with simpler benzoyl chlorides.

Eigenschaften

CAS-Nummer

66657-85-0

Molekularformel

C10H9ClO

Molekulargewicht

180.63 g/mol

IUPAC-Name

2-prop-2-enylbenzoyl chloride

InChI

InChI=1S/C10H9ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2

InChI-Schlüssel

LMSJDFHSSLCYAX-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC=CC=C1C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.